molecular formula C14H20N2O3 B1294089 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-39-2

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1294089
M. Wt: 264.32 g/mol
InChI Key: FYILRTSVQZCYTE-UHFFFAOYSA-N
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Description

The compound "4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" is a derivative of the 1,4-benzodiazepine class, which is a well-known class of compounds with a broad spectrum of biological activities, including anxiolytic and analgesic properties. The presence of a Boc (tert-butoxycarbonyl) group suggests that it is a protected form of the compound, which could be useful in multi-step synthetic processes where selective deprotection is required.

Synthesis Analysis

The synthesis of related 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones has been described using solid-phase synthesis with polystyrene resin, starting from polymer-supported 1,2-diaminoethane and employing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon . This approach allows for the preparation of derivatives with variable substitution at positions 4 and 8, and the nitro group reduction leads to an increased skeletal diversity . Another related synthesis involves the regiospecific preparation of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, which shares structural similarities with the target compound . The synthesis of 1,5-benzodiazepine derivatives has also been reported using a one-pot three-component condensation reaction, which could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

Structural studies of related compounds have been conducted using X-ray crystallography and NMR spectroscopy. For example, the X-ray crystal structure of a 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one derivative has been solved, revealing a nonplanar molecule with a seven-membered diazepin-2-one moiety introducing torsion in the adjacent pyridine ring . The molecular structure of the target compound would likely exhibit similar nonplanarity due to the presence of the seven-membered diazepine ring.

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from related studies. For instance, N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones undergo ring contraction upon deprotonation to form quinolone-2,4-diones with high enantioselectivity . This suggests that the target compound may also undergo similar ring transformations under appropriate conditions. Additionally, the presence of the Boc group indicates that the compound can participate in reactions where the protection and deprotection of functional groups are necessary.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of "4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" are not provided, related compounds have been characterized using various spectroscopic techniques. The 1H NMR and 13C NMR spectra of similar compounds provide insights into the chemical shifts and structural features of the benzodiazepine core . The physical properties such as solubility, melting point, and stability would be influenced by the substitution pattern on the benzodiazepine ring and the presence of the Boc protecting group.

properties

IUPAC Name

tert-butyl 7-hydroxy-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-7-6-15-12-5-4-11(17)8-10(12)9-16/h4-5,8,15,17H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYILRTSVQZCYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649623
Record name tert-Butyl 7-hydroxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

886364-39-2
Record name 1,1-Dimethylethyl 1,2,3,5-tetrahydro-7-hydroxy-4H-1,4-benzodiazepine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-hydroxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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